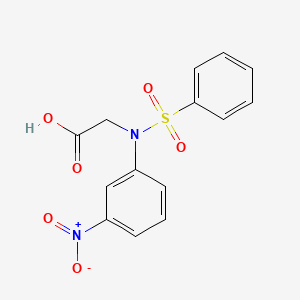

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives These compounds are characterized by the presence of a sulfonyl group attached to a glycine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 3-nitroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or acetonitrile.

Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Análisis De Reacciones Químicas

Hydrolysis and Esterification

The carboxylic acid group undergoes esterification and hydrolysis under controlled conditions. While the parent compound itself is not directly esterified in literature, its methyl ester derivative (Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate ) serves as a key intermediate for further transformations:

| Reaction | Conditions | Product |

|---|---|---|

| Ester hydrolysis | Acidic (HCl) or basic (NaOH) aqueous | N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine |

| Esterification | Methanol, acid catalyst | Methyl ester derivative (EVT-3262821) |

The methyl ester derivative is critical for improving solubility in organic solvents, enabling subsequent reactions like acylation.

Acylation and β-Lactam Formation

The carboxylic acid participates in mixed anhydride or ketene-mediated acylation with imines, leading to β-lactam synthesis. This pathway, observed in structurally related glycine derivatives, involves :

-

Activation : Formation of a mixed anhydride intermediate with acetic anhydride.

-

Acylation : Reaction with imines to generate an iminium intermediate.

-

Cyclization : Mannich-type cyclization to form β-lactams (not δ-lactams) due to preferential CH acidity near the carbonyl group.

Mechanistic Highlights :

-

Mixed anhydride (I ) → Iminium intermediate (II ) → β-lactam via intramolecular cyclization .

-

Ketene intermediates (III ) may form under base-promoted conditions .

Derivatization to Hydroxamic Acids

The carboxylic acid group is converted to hydroxamic acids for enhanced biological activity. In a seminal study :

| Reaction | Conditions | Biological Outcome |

|---|---|---|

| Hydroxamic acid synthesis | Hydroxylamine, EDCI/HOBt coupling reagents | Urease inhibitors (e.g., d7 , IC₅₀ = 0.13 µM) |

Key Findings :

-

Hydroxamic acid derivatives exhibit mixed-mechanism urease inhibition.

-

Compound d7 demonstrates high binding affinity (KD=0.34nM) and low cytotoxicity (91.4% HepG2 cell viability at 250 µg/mL) .

Metal Coordination Complexes

The sulfonamide and carboxylate groups enable coordination with transition metals. In a copper(II) complex study :

| Component | Role | Bond Lengths (Å) |

|---|---|---|

| Sulfonyl oxygen (O11) | Monodentate ligand | Cu–O: 1.950(2) |

| 2,2′-Bipyridine (N4, N5, N6, N7) | Chelating ligands | Cu–N: 1.977(3)–2.155(3) |

Structural Insights :

-

The complex adopts a distorted square-pyramidal geometry.

-

Supramolecular networks form via N–H⋯O hydrogen bonds and π–π interactions .

Nitro Group Reactivity

While direct nitro group reactions are not explicitly documented for this compound, analogous systems suggest potential pathways:

-

Reduction : Catalytic hydrogenation could convert the nitro group to an amine, altering electronic properties.

-

Nucleophilic aromatic substitution : Limited feasibility due to the meta-directing nature of the nitro group.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine typically involves a multi-step process that includes the formation of intermediate compounds through nitration, sulfonylation, and glycylation. Key steps include:

- Nitration : Introduction of the nitro group onto a phenyl compound.

- Sulfonylation : Attaching the phenylsulfonyl group.

- Glycylation : Incorporating the glycine moiety into the structure.

These steps are crucial for obtaining the desired compound with specific biological activities and chemical reactivity.

This compound has been studied for its potential biological activities, particularly as an inhibitor of urease. A study reported the synthesis of derivatives that showed significant urease inhibition, with one compound exhibiting an IC50 value of 0.13 μM, indicating strong inhibitory potential compared to acetohydroxamic acid, a known urease inhibitor .

Medicinal Chemistry

Research has indicated that compounds similar to this compound may have therapeutic applications in treating various diseases. For instance, modifications to this compound have been explored for their anticancer properties and potential use in antimicrobial therapies .

Material Science

In material science, this compound serves as a precursor for synthesizing new materials and catalysts. Its unique chemical structure allows it to be utilized in developing novel catalytic processes that enhance reaction efficiencies in industrial applications.

Case Study 1: Urease Inhibition

A series of aminoacetohydroxamic acids derived from this compound were synthesized and evaluated for urease inhibition. The most potent derivative demonstrated excellent binding affinity to the urease active site and low cytotoxicity against mammalian cells . This highlights the compound's potential as a lead compound in drug development targeting urease-related conditions.

Case Study 2: Anticancer Activity

Research exploring the anticancer properties of derivatives based on this compound has shown promising results. These studies focus on the structural modifications that enhance efficacy against specific cancer cell lines while minimizing toxicity to normal cells .

Table 1: Comparison of Urease Inhibition Potency

| Compound Name | IC50 (μM) | Binding Affinity (K_D nM) | Cytotoxicity (%) |

|---|---|---|---|

| d7 | 0.13 | 0.34 | 91.4 |

| Acetohydroxamic Acid | 1.5 | - | - |

Mecanismo De Acción

The mechanism of action of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-nitrophenyl)-N-(phenylsulfonyl)alanine

- N-(3-nitrophenyl)-N-(phenylsulfonyl)valine

- N-(3-nitrophenyl)-N-(phenylsulfonyl)leucine

Uniqueness

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of a nitrophenyl group and a phenylsulfonyl group attached to glycine. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrophenyl group and a phenylsulfonyl moiety attached to glycine. Its chemical formula is C14H12N2O6S, and it exhibits both electrophilic and nucleophilic properties due to the presence of the sulfonyl group.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This compound has been studied for its potential to act as an enzyme inhibitor, particularly in the context of urease inhibition.

Enzyme Inhibition

Recent studies have highlighted the compound's role as a urease inhibitor. For instance, derivatives of this compound have been synthesized and evaluated for their potency against urease, an enzyme critical for nitrogen metabolism in plants and microorganisms. One notable derivative showed an IC50 value of 0.13±0.01μM, indicating significant inhibitory activity compared to traditional urease inhibitors like acetohydroxamic acid .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated low cytotoxicity with a cell viability rate of 91.4% against HepG2 cells at a concentration of 250μg/mL . This suggests that while it can effectively inhibit specific enzymes, it may have a favorable safety profile for further therapeutic development.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAFTNVIURUPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.